REACTION_CXSMILES
|
[CH:1](=[O:6])[CH:2]=[C:3]([CH3:5])[CH3:4]>O>[CH2:1]([O:6][CH:1]([O:6][CH2:1][CH:2]=[C:3]([CH3:5])[CH3:4])[CH:2]=[C:3]([CH3:5])[CH3:4])[CH:2]=[C:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)=O
|
Name
|
prenol
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed from the reaction mixture by azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
When water was no longer distilled
|
Type
|
DISTILLATION
|
Details
|
were distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C(C)C)OC(C=C(C)C)OCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223.3 g | |
YIELD: PERCENTYIELD | 93.8% | |
YIELD: CALCULATEDPERCENTYIELD | 281% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |